molecular formula C17H17N7O6S3 B10941327 3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-7-{[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-7-{[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B10941327
M. Wt: 511.6 g/mol
InChI Key: BGTMMLCBQQFKOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-7-{[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylic acid is a complex organic compound with a unique structure that includes multiple heterocyclic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-7-{[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves multiple steps. One common route includes the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with a suitable alkylating agent to form the thiadiazole-sulfanyl intermediate. This intermediate is then reacted with a β-lactam core, followed by acylation with 3-(3-nitro-1H-pyrazol-1-yl)propanoic acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-7-{[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Alkyl halides or acyl chlorides.

Major Products

Scientific Research Applications

3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-7-{[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-7-{[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins, leading to cell lysis and death. The nitro group can also generate reactive nitrogen species, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-7-{[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is unique due to its combination of a thiadiazole ring and a nitro-pyrazole moiety, which imparts distinct chemical and biological properties. This combination enhances its potential as an antimicrobial agent and provides a basis for further structural modifications to improve its efficacy and spectrum of activity .

Properties

Molecular Formula

C17H17N7O6S3

Molecular Weight

511.6 g/mol

IUPAC Name

3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-7-[3-(3-nitropyrazol-1-yl)propanoylamino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C17H17N7O6S3/c1-8-19-20-17(33-8)32-7-9-6-31-15-12(14(26)23(15)13(9)16(27)28)18-11(25)3-5-22-4-2-10(21-22)24(29)30/h2,4,12,15H,3,5-7H2,1H3,(H,18,25)(H,27,28)

InChI Key

BGTMMLCBQQFKOS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CCN4C=CC(=N4)[N+](=O)[O-])SC2)C(=O)O

Origin of Product

United States

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